molecular formula C4H4O5 B100632 trans-2,3-Epoxysuccinic acid CAS No. 17015-08-6

trans-2,3-Epoxysuccinic acid

Cat. No.: B100632
CAS No.: 17015-08-6
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-JCYAYHJZSA-N
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Description

Trans-2,3-epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of a trans-2,3-epoxysuccinate(2-).

Biological Activity

Trans-2,3-epoxysuccinic acid (trans-EpS) is an important compound in biochemical research due to its unique structural features and biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

This compound is characterized by its epoxide group, which contributes to its reactivity and biological functions. Its molecular formula is C4_4H4_4O5_5, with a net charge of 0 and an average mass of approximately 132.07 g/mol. The compound's stereochemistry plays a crucial role in its interactions with biological systems.

1. Biotransformation and Accumulation

This compound has been identified as a precursor in biotransformation processes. In studies involving the filamentous fungus Paecilomyces varioti, it was shown that the maximum accumulation of trans-EpS occurs in media containing specific metal ions (Cu2+^{2+} and Fe3+^{3+}) at optimal concentrations . This finding highlights the compound's role in metabolic pathways influenced by environmental factors.

2. Enzymatic Reactions

The compound has been shown to undergo stereospecific hydration catalyzed by fumarase from swine heart muscle, converting it into mesotartrate. This reaction demonstrates the compound's potential as a substrate for enzymatic transformations, which are significant in organic synthesis and metabolic engineering . The extent of conversion was reported to be approximately 45% under specific conditions, indicating its reactivity and utility in biocatalysis .

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymes : It has been observed that trans-EpS acts as a competitive inhibitor for fumarate hydratase, affecting the enzyme's activity and influencing metabolic fluxes within cells . This inhibition can have significant implications for metabolic pathways involving succinate and fumarate.
  • Covalent Modification : Recent studies have identified trans-EpS as a selective covalent inactivator of Mycobacterium tuberculosis isocitrate lyase, suggesting its potential as a therapeutic agent against tuberculosis . This mechanism underscores the importance of trans-EpS in medicinal chemistry.

Applications

This compound has several promising applications:

  • Synthetic Chemistry : Due to its epoxide functionality, trans-EpS serves as a valuable intermediate for synthesizing various biologically active compounds. It can be converted into optically active compounds that are essential in pharmaceuticals .
  • Biotechnology : The compound's role in biotransformation processes makes it a candidate for biotechnological applications, particularly in the production of chiral intermediates used in drug synthesis.

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey Features
This compoundC4_4H4_4O5_5Epoxide group; precursor in biotransformation
Succinic AcidC4_4H6_6O4_4Dicarboxylic acid without epoxide functionality
Fumaric AcidC4_4H4_4O4_4Unsaturated dicarboxylic acid; trans configuration
Malic AcidC4_4H6_6O5_5Contains hydroxyl groups; involved in metabolic pathways
Tartaric AcidC4_4H6_6O6_6Optically active; derived from hydrolysis of epoxides

Case Studies

  • Fungal Metabolism : Research on Paecilomyces varioti demonstrated the accumulation of trans-EpS under specific nutrient conditions, providing insights into its metabolic roles within fungi .
  • Enzymatic Studies : Studies utilizing fumarase revealed detailed kinetics of trans-EpS hydration, contributing to our understanding of enzyme-substrate interactions and potential industrial applications .

Properties

IUPAC Name

(2R,3R)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331465, DTXSID601016973
Record name (-)-trans-2,3-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17015-08-6, 141-36-6
Record name (-)-trans-2,3-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-Epoxysuccinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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calcium epoxysuccinate
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97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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